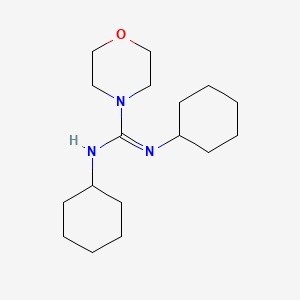

N,N'-Dicyclohexyl-4-morpholinecarboxamidine

描述

属性

IUPAC Name |

N,N'-dicyclohexylmorpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNYZQOTXQSUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198013 | |

| Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4975-73-9 | |

| Record name | N,N′-Dicyclohexyl-4-morpholinecarboxamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4975-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4975-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dicyclohexylmorpholine-4-carboxamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N,N'-Dicyclohexyl-4-morpholinecarboxamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a compound of interest for its diuretic and potential antihypertensive effects. This document details its physicochemical characteristics, pharmacological actions, and the underlying mechanisms, supported by experimental protocols and visual representations of key pathways.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₁N₃O | [1] |

| Molecular Weight | 293.45 g/mol | [1] |

| CAS Number | 4975-73-9 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 105-107 °C | [1] |

| Solubility | Insoluble in water | [1] |

Pharmacological Properties and Quantitative Data

The primary pharmacological action of this compound is the blockade of ATP-sensitive potassium (KATP) channels, with a degree of selectivity for those in the kidney.[1] This action underlies its diuretic and hypotensive effects observed in preclinical studies.[1][2]

Diuretic and Natriuretic Activity

This compound has demonstrated orally effective, non-kaliuretic diuretic activity in animal models.[2] The table below summarizes key quantitative data from a study in dogs.

| Parameter | Dose (µmol/kg, oral) | Result | Species | Reference |

| Natriuresis | ≥ 100 | Furosemide-like | Dog | [2] |

Note: While diuretic activity in rats is reported, specific quantitative data from the primary literature is not available in the initial search results.

ATP-Sensitive Potassium Channel Blockade

The compound's ability to block KATP channels has been demonstrated by its capacity to reverse the vasodilation induced by the KATP channel opener, minoxidil, in dogs.[2]

Antihypertensive Effects and the Kallikrein-Kinin System

This compound has been shown to suppress sodium-induced hypertension. This effect is linked to an increase in the secretion of urinary kallikrein, suggesting an interaction with the renal kallikrein-kinin system.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of morpholine with N,N'-dicyclohexylcarbodiimide (DCC).[1]

General Procedure:

-

To a solution of N,N'-dicyclohexylcarbodiimide (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add morpholine (1.0-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to allow for the completion of the reaction.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to yield pure this compound.

In Vivo Diuretic Activity Assay (Rat Model)

This protocol is based on the Lipschitz test, a standard method for screening diuretic agents.

-

Animal Preparation: Use male Wistar rats (150-200 g). House the animals in metabolic cages with free access to food and water for an acclimatization period of at least 24 hours before the experiment.

-

Hydration: On the day of the experiment, administer a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight via oral gavage to ensure a uniform state of hydration.

-

Dosing:

-

Control Group: Administer the vehicle (e.g., distilled water with a suspending agent if necessary) orally.

-

Standard Group: Administer a standard diuretic, such as furosemide (10 mg/kg), orally.

-

Test Groups: Administer this compound at various doses orally.

-

-

Urine Collection and Measurement: Collect urine from each animal at specified time intervals (e.g., every hour for 5 hours). Record the total volume of urine for each animal at each time point.

-

Electrolyte Analysis: Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.

-

Data Analysis: Calculate the diuretic index (urine volume of the test group / urine volume of the control group) and the natriuretic index (urinary Na⁺ excretion of the test group / urinary Na⁺ excretion of the control group).

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

The diuretic and antihypertensive effects of this compound are initiated by the blockade of ATP-sensitive potassium channels in the kidney. This leads to a cascade of events involving the kallikrein-kinin system.

Experimental Workflow for In Vivo Diuretic Studies

A typical workflow for assessing the diuretic potential of a compound in a rodent model is depicted below.

References

- 1. A secretory mechanism of renal kallikrein by a high potassium ion; a possible involvement of ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and diuretic activity of alkyl- and arylguanidine analogs of this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Dicyclohexyl-4-morpholinecarboxamidine (CAS: 4975-73-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dicyclohexyl-4-morpholinecarboxamidine, with CAS number 4975-73-9, is a synthetic compound belonging to the guanidine class of molecules. It has garnered significant interest in pharmacological research due to its primary activity as a kidney-selective ATP-sensitive potassium (KATP) channel blocker.[1] This property underpins its notable diuretic and hypotensive effects observed in preclinical animal models, positioning it as a molecule of interest for the development of novel cardiovascular and renal therapies. This technical guide provides a comprehensive overview of its chemical properties, synthesis, pharmacological actions, and the experimental methodologies used to elucidate its activity.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 4975-73-9 | [2] |

| Molecular Formula | C₁₇H₃₁N₃O | [2] |

| Molecular Weight | 293.45 g/mol | [2] |

| Melting Point | 105-107 °C | [3] |

| Appearance | White to almost white crystalline powder | [1] |

| Solubility | Insoluble in water |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of morpholine with dicyclohexylcarbodiimide (DCC).[4]

Experimental Protocol: Synthesis

Materials:

-

Morpholine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous ether

-

Argon gas

Procedure:

-

To a dry 10 mL Schlenk tube under an argon atmosphere, add morpholine (0.0128 g, 0.147 mmol) and N,N'-dicyclohexylcarbodiimide (0.189 g, 0.916 mmol).

-

The reaction mixture is stirred at 25°C for 30 minutes.[4]

-

Following the reaction, the mixture is extracted with anhydrous ether.

-

The resulting solution is filtered to remove any insoluble by-products.

-

The solvent is then removed from the filtrate by evaporation under reduced pressure.

-

The crude product is purified by recrystallization from ether to yield this compound as a white solid.[4]

Characterization Data

The structure and purity of the synthesized compound are confirmed by various analytical techniques.

| Technique | Data |

| Mass Spectrometry (MS) | Molecular Ion (M+): 293 m/z |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C-N, and C=N bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the proposed structure. |

Pharmacological Profile

The primary pharmacological effect of this compound is its action as a selective blocker of ATP-sensitive potassium channels, particularly in the kidney.[1] This mechanism of action leads to its observed diuretic and hypotensive properties.

Mechanism of Action: KATP Channel Blockade

ATP-sensitive potassium channels play a crucial role in linking cellular metabolism to electrical activity in various tissues. In the kidney, these channels are involved in regulating renal blood flow and electrolyte balance. By blocking these channels, this compound modulates these processes, leading to increased urine and electrolyte excretion.

References

N,N'-Dicyclohexyl-4-morpholinecarboxamidine molecular weight and formula

An In-depth Technical Guide to N,N'-Dicyclohexyl-4-morpholinecarboxamidine

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers and professionals in drug development and organic synthesis. This document details its chemical properties, synthesis, and mechanism of action.

Chemical and Physical Properties

This compound is a synthetic compound recognized for its role as a kidney-selective ATP-sensitive potassium (KATP) channel blocker.[1][2][3] It is also utilized as a reagent in organic synthesis.[2][4] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C17H31N3O | [1][4][5][6][7] |

| Molecular Weight | 293.45 g/mol | [4][6][7][8] |

| Alternate Molecular Weight | 293.4 g/mol , ~293.46 g/mol | [1][5] |

| CAS Number | 4975-73-9 | [1][4][5][6][7] |

| Appearance | White to almost white crystalline powder | [1][4] |

| Melting Point | 104-108 °C | [1][4] |

| Purity | ≥98% | [4] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of a morpholine derivative with N,N'-dicyclohexylcarbodiimide (DCC).[1] This carbodiimide-mediated coupling is a widely adopted methodology.[1]

General Procedure:

A general laboratory-scale synthesis procedure is as follows:

-

Morpholine (0.0128 g, 0.0075 mmol), N,N'-dicyclohexylcarbodiimide (0.189 g, 1.5 mmol), and aniline (0.140 g, 1.5 mmol) are added to a dry 10 mL Schlenk tube under an argon atmosphere.[2]

-

The reaction mixture is stirred at 25°C for 30 minutes.[2]

-

Upon completion, the mixture is extracted with ether, and the resulting solution is clarified by filtration.[2]

-

The solvent is removed by evaporation under reduced pressure.[2]

-

The remaining residue is recrystallized from ether to yield the final product, this compound, as a white solid with a yield of over 99%.[2]

Mechanism of Action and Signaling Pathway

This compound primarily functions as a kidney-selective ATP-sensitive potassium (KATP) channel blocker.[1][2][3] This selective blockade in the kidneys leads to increased urine production (diuresis).[1][2] Furthermore, it has been shown to suppress sodium-induced hypertension by modulating the kallikrein-kinin system.[1] The compound accelerates the dose-dependent secretion of renal kallikrein, which plays a role in blood pressure regulation.[1]

Caption: Mechanism of Action for this compound.

References

- 1. Buy this compound | 4975-73-9 [smolecule.com]

- 2. This compound | 4975-73-9 [chemicalbook.com]

- 3. N,N -Dicyclohexyl-4-morpholinecarboxamidine 98 4975-73-9 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C17H31N3O | CID 21079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:4975-73-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. biosynth.com [biosynth.com]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to N,N'-Dicyclohexyl-4-morpholinecarboxamidine

This document provides a comprehensive overview of N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a versatile chemical compound utilized in various research and development sectors. It is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed information on its structure, synthesis, and physicochemical properties.

Chemical Structure and Identification

This compound is a guanidine derivative characterized by a central carboxamidine functional group substituted with two cyclohexyl rings and a morpholine moiety.[1] Its unique structure contributes to its utility as a reagent and its biological activity.[2]

Caption: 2D structure of this compound.

Physicochemical and Identification Data

The compound is typically a white to off-white crystalline powder.[3] It is insoluble in water.[4] Key quantitative data and identifiers are summarized below for reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₁N₃O | [1][4] |

| Molecular Weight | 293.45 g/mol | [4] |

| Melting Point | 105-107 °C | [4][5] |

| Appearance | White crystalline powder | [2][3][4] |

| CAS Number | 4975-73-9 | [1][4] |

| IUPAC Name | N,N'-dicyclohexylmorpholine-4-carboximidamide | [1][6] |

| SMILES | C1CCC(CC1)N\C(=N\C2CCCCC2)N3CCOCC3 | |

| InChI Key | OZNYZQOTXQSUJM-UHFFFAOYSA-N | [6] |

Synthesis Protocols

The primary and most established method for synthesizing this compound involves the reaction between morpholine and N,N'-dicyclohexylcarbodiimide (DCC).[3][5] This carbodiimide-mediated coupling is a widely adopted methodology.[3]

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol:

A common laboratory-scale synthesis is outlined as follows[5]:

-

Reaction Setup: To a dry 10 mL Schlenk tube under an argon atmosphere, add morpholine (0.0128 g, 0.0075 mmol), N,N'-dicyclohexylcarbodiimide (0.189 g, 1.5 mmol), and aniline (0.140 g, 1.5 mmol).

-

Reaction: The mixture is stirred at 25°C for 30 minutes.

-

Work-up and Purification: Following the reaction period, the mixture is extracted with ether. The resulting solution is filtered to remove any solid byproducts. The solvent is then evaporated under reduced pressure.

-

Final Product: The residue is recrystallized from ether to yield the final product as a white solid with a reported yield of >99%.[5]

Applications in Research and Development

This compound has several applications in scientific research and pharmaceutical development:

-

Synthetic Reagent: It serves as a crucial reagent in the synthesis of alkoxyalkyl analogs of nucleotide phosphonates, including the antiviral drug cidofovir and its cyclic form.[5] It is also used as an intermediate in the development of analgesics and anti-inflammatory agents.[2]

-

Catalysis: The compound is employed as a strong base and catalyst in organic reactions, particularly for phosphorylation reactions in nucleoside chemistry.[2][5]

-

Biological Activity: It is recognized as a kidney-selective ATP-sensitive potassium (KATP) channel blocker.[3][5] This activity makes it an effective nonkaliuretic diuretic in animal models, and it has been shown to lower blood pressure in rats and dogs.[3][7]

Signaling Pathway Involvement

The primary biological mechanism of action identified for this compound is the blockage of ATP-sensitive potassium channels, predominantly in the kidneys.[3] This action disrupts the normal regulation of ion and fluid balance, leading to diuresis.

Caption: Mechanism of action as a KATP channel blocker.

Handling and Storage

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.[4] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed to avoid contact with eyes and skin, and to prevent inhalation or ingestion.[4]

References

- 1. This compound | C17H31N3O | CID 21079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 4975-73-9 [smolecule.com]

- 4. This compound(4975-73-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | 4975-73-9 [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | 4975-73-9 | FD57264 [biosynth.com]

N,N'-Dicyclohexyl-4-morpholinecarboxamidine: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a compound of interest in pharmaceutical research, notably for its activity as a kidney-selective ATP-sensitive potassium (KATP) channel blocker.[1] A thorough understanding of its solubility in various solvents is critical for its application in drug discovery and development, including formulation, screening, and in vitro/in vivo studies. This technical guide provides an overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this guide emphasizes the methodological approach to empower researchers to generate this crucial data in their own laboratories.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₁N₃O | [1] |

| Molecular Weight | 293.45 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 105-107 °C | [1] |

| pKa (Predicted) | 11.85 ± 0.20 |

Solubility Profile

Currently, publicly accessible literature provides limited quantitative solubility data for this compound. The available information is primarily qualitative.

Table of Known Qualitative Solubility:

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| Methanol | Soluble |

The molecular structure, featuring two bulky, non-polar cyclohexyl groups, suggests a tendency towards lower solubility in aqueous media and higher solubility in organic solvents. The morpholine and carboxamidine moieties introduce some degree of polarity.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following section outlines a detailed experimental protocol based on the widely accepted "shake-flask" method. This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, etc.)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the chosen solvents, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in a preliminary experiment by measuring the concentration at different time points until it remains constant.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common starting point for such compounds.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison.

Hypothetical Solubility Data Table:

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | 7.0 | User Determined | User Determined |

| PBS | 25 | 7.4 | User Determined | User Determined |

| Ethanol | 25 | N/A | User Determined | User Determined |

| Methanol | 25 | N/A | User Determined | User Determined |

| DMSO | 25 | N/A | User Determined | User Determined |

| Acetonitrile | 25 | N/A | User Determined | User Determined |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dicyclohexyl-4-morpholinecarboxamidine

This technical guide provides a comprehensive overview of the melting and boiling points of N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a versatile compound utilized in pharmaceutical development and organic synthesis.[1] The document details experimental protocols for determining these physical constants and illustrates key processes and applications, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound is a white crystalline powder.[1][2] Its stability and solubility, enhanced by its dual cyclohexyl groups and morpholine ring, make it a valuable intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.[1]

The melting and boiling points are critical parameters for its purification, handling, and application in various chemical reactions. A summary of these properties is presented below.

| Physical Property | Value | Notes |

| Melting Point | 104-108 °C | Multiple sources report a narrow range, indicating good purity in commercially available samples.[1][2][3][4][5] |

| Boiling Point | 423.2 ± 55.0 °C | Predicted value at standard atmospheric pressure.[2][4] |

| 150 °C | At a reduced pressure of 20 mmHg.[6] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[7] Impurities typically cause a depression and broadening of the melting point range.[8]

This is the most common method for determining the melting point of a crystalline solid.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[8]

-

Glass capillary tubes (one end sealed)[10]

-

Thermometer

-

Sample of this compound (must be dry and finely powdered)[9][10]

Procedure:

-

Sample Preparation: Place a small amount of the dry, powdered compound onto a clean surface.[11]

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[10] Invert the tube and tap it on a hard surface or drop it through a long glass tube to pack the solid into the sealed end.[8][10] The packed sample height should be 2-3 mm.[8][10]

-

Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus.[10]

-

Initial Determination (Rapid Heating): Heat the sample rapidly to find an approximate melting range. This allows for a more precise measurement in subsequent trials.[8]

-

Accurate Determination (Slow Heating): Allow the apparatus to cool. Prepare a new sample and heat it quickly to about 15-20°C below the approximate melting point found in the previous step.[10] Then, reduce the heating rate to 1-2°C per minute.[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[12] Since this compound is a solid at room temperature, it would first need to be melted or dissolved in a suitable high-boiling, inert solvent for this procedure to be adapted. The following is a general protocol for a liquid sample.

Apparatus:

-

Small test tube (e.g., Durham tube)[12]

-

Capillary tube (sealed at one end)[13]

-

Thermometer

-

Rubber band or thread[13]

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the liquid sample.[12]

-

Capillary Insertion: Place the capillary tube (sealed end up) inside the test tube containing the sample.[12]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[12]

-

Heating: Clamp the assembly in the Thiele tube so that the thermometer bulb is positioned in the center of the mineral oil.[12] Gently heat the side arm of the Thiele tube.[13]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[12]

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[12][13]

Visualized Workflows and Applications

The following diagrams illustrate the synthesis, experimental workflows, and a key application of this compound.

Caption: Synthesis of the target compound.[14]

Caption: Workflow for melting point determination.

Caption: Workflow for boiling point determination.

Caption: Role as a KATP channel blocker.[5]

Applications in Research and Development

This compound is not only a synthetic intermediate but also a subject of study for its biological activities. It has been identified as a kidney-selective ATP-sensitive potassium (KATP) channel blocker and has demonstrated effects as an orally effective non-kaliuretic diuretic in rats.[14] Furthermore, it is used as a reagent in the synthesis of nucleotide phosphonates, such as cidofovir, which are crucial in antiviral drug development.[4][14] Its role as a strong base makes it a useful catalyst for phosphorylation reactions in nucleoside chemistry.[14] These applications underscore the importance of understanding its fundamental physicochemical properties for its effective use in pharmaceutical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(4975-73-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | 4975-73-9 | TCI AMERICA [tcichemicals.com]

- 4. N,N′-Dicyclohexyl-4-morpholinecarboxamidine , 98% , 4975-73-9 - CookeChem [cookechem.com]

- 5. Buy this compound | 4975-73-9 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. This compound | 4975-73-9 [chemicalbook.com]

Spectroscopic and Spectrometric Analysis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a compound of interest in synthetic and medicinal chemistry. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with generalized experimental protocols for these analytical techniques.

Compound Information

| Compound Name | This compound |

| CAS Number | 4975-73-9 |

| Molecular Formula | C₁₇H₃₁N₃O |

| Molecular Weight | 293.45 g/mol |

| Structure | |

| A visual representation of the molecular structure would be placed here. |

Mass Spectrometry (MS) Data

Mass spectrometry analysis of this compound provides critical information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 293 |

Table 2: Major Fragmentation Peaks [1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 55 | 75.0 | C₄H₇⁺ |

| 83 | 36.6 | C₆H₁₁⁺ (Cyclohexyl) |

| 86 | 42.5 | C₄H₈NO⁺ (Morpholine fragment) |

| 98 | 90.9 | C₆H₁₀N⁺ |

| 110 | 100.0 | C₇H₁₂N⁺ |

| 113 | 59.2 | C₇H₁₃N₂⁺ |

| 125 | 32.7 | C₈H₁₅N₂⁺ |

| 153 | 37.3 | C₉H₁₇N₂O⁺ |

| 250 | 85.7 | M⁺ - C₃H₇ |

| 293 | 33.8 | M⁺ (Molecular Ion) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A generalized protocol for obtaining mass spectral data is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: A small volume of the sample is injected into the gas chromatograph, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, separating the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector measures the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While full, freely accessible spectra for this compound are limited, the expected chemical shifts can be predicted based on its structure. Detailed spectra are available on subscription-based platforms like SpectraBase.[2]

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexyl CH | ~ 3.0 - 3.5 | Multiplet | 2H |

| Morpholine O-CH₂ | ~ 3.6 - 3.8 | Triplet | 4H |

| Morpholine N-CH₂ | ~ 3.1 - 3.3 | Triplet | 4H |

| Cyclohexyl CH₂ | ~ 1.0 - 2.0 | Multiplet | 20H |

| NH | ~ 4.5 - 5.5 | Broad Singlet | 1H |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C=N (Amidine) | ~ 155 - 160 |

| Morpholine O-CH₂ | ~ 66 - 68 |

| Cyclohexyl N-CH | ~ 50 - 55 |

| Morpholine N-CH₂ | ~ 48 - 52 |

| Cyclohexyl CH₂ | ~ 24 - 34 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its amine, imine, and ether functionalities.

Table 5: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3300 - 3400 | N-H Stretch | Amine |

| ~ 2850 - 2960 | C-H Stretch | Cyclohexyl, Morpholine |

| ~ 1640 - 1680 | C=N Stretch | Imine (Amidine) |

| ~ 1440 - 1470 | C-H Bend | Cyclohexyl, Morpholine |

| ~ 1110 - 1130 | C-O-C Stretch | Ether (Morpholine) |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

-

Sample Spectrum: The sample is placed in the IR beam path, and the infrared spectrum is recorded.

-

Data Analysis: The absorbance or transmittance is plotted against the wavenumber (cm⁻¹) to generate the IR spectrum.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound, integrating data from MS, NMR, and IR to confirm its structure.

Caption: Workflow for the spectral analysis of this compound.

References

N,N'-Dicyclohexyl-4-morpholinecarboxamidine: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a compound recognized for its diuretic and hypotensive properties. Its primary mechanism of action is the selective blockade of ATP-sensitive potassium (K-ATP) channels, particularly those in the renal and vascular tissues. This action leads to increased urine output and a reduction in blood pressure. Additionally, this compound has been shown to modulate the kallikrein-kinin system, contributing to its antihypertensive effects. This technical guide provides a comprehensive overview of the known mechanisms of action, supported by available data and detailed experimental protocols.

Core Mechanism of Action: ATP-Sensitive Potassium (K-ATP) Channel Blockade

The principal biological activity of this compound is its function as a selective blocker of ATP-sensitive potassium (K-ATP) channels.[1][2] These channels are crucial in linking cellular metabolism to membrane excitability in various tissues, including vascular smooth muscle and the kidneys.

Targeting the Vascular K-ATP Channel (Kir6.1/SUR2B)

Vascular K-ATP channels are predominantly composed of the pore-forming inward-rectifier potassium channel subunit Kir6.1 and the sulfonylurea receptor SUR2B.[3][4][5][6] The opening of these channels leads to hyperpolarization of vascular smooth muscle cells, resulting in vasodilation. Minoxidil, a known vasodilator, exerts its effect by opening these channels.[7]

This compound has been demonstrated to reverse the vasodilatory effects of minoxidil in canine models.[1] This antagonistic action strongly suggests that the compound blocks the vascular K-ATP channels, thereby preventing the hyperpolarization and vasodilation induced by channel openers.

Signaling Pathway: K-ATP Channel Blockade in Vascular Smooth Muscle

Caption: K-ATP channel blockade by this compound.

Renal K-ATP Channel Blockade and Diuretic Effect

In the kidneys, K-ATP channels play a role in regulating fluid and electrolyte balance.[1] By blocking these channels in the renal tissue, this compound promotes diuresis, the increased production of urine.[1] This diuretic effect is characterized as nonkaliuretic, meaning it does not lead to a significant loss of potassium in the urine.

Secondary Mechanism: Modulation of the Kallikrein-Kinin System

This compound also exhibits antihypertensive effects through its interaction with the kallikrein-kinin system.[1] This system is a crucial regulator of blood pressure and renal function.

Increased Urinary Kallikrein Secretion

Studies in rodent models have shown that this compound suppresses sodium-induced hypertension by increasing the secretion of urinary kallikrein.[1] Kallikrein is an enzyme that cleaves kininogens to produce kinins, such as bradykinin. Kinins are potent vasodilators and also promote natriuresis (sodium excretion) and diuresis. The increased kallikrein secretion is believed to be a consequence of the primary K-ATP channel blockade.[1]

Signaling Pathway: Kallikrein-Kinin System Activation

Caption: Activation of the kallikrein-kinin system.

Quantitative Data

While primary research has established the diuretic and antihypertensive effects of this compound, specific quantitative data from these studies are not widely available in the public domain. The following table summarizes the key findings from available literature.

| Parameter | Species | Dose | Effect | Source |

| Diuresis & Natriuresis | Dogs | ≥ 100 µmol/kg (oral) | Furosemide-like natriuresis | Not specified in abstract |

| Cardiovascular Toxicity | Dogs | 61 and 90 µmol/kg (IV) | Lethal cardiac toxicity | Not specified in abstract |

| Minoxidil Reversal | Dogs | Not specified | Complete reversal of minoxidil-induced vasodilation | [1] |

Experimental Protocols

Detailed, step-by-step protocols for experiments conducted specifically with this compound are not fully available in the reviewed literature. However, based on the described studies, the following general methodologies are likely to have been employed.

In Vivo Diuretic and Natriuretic Assay in Rodents/Canines

This protocol is designed to assess the effect of a test compound on urine and electrolyte excretion.

-

Animal Acclimatization: House animals (e.g., Sprague-Dawley rats or Beagle dogs) in metabolic cages for several days to acclimatize.

-

Baseline Measurements: Collect urine over a 24-hour period to determine baseline urine volume and electrolyte (Na+, K+) concentrations.

-

Compound Administration: Administer this compound orally or via injection at various doses. A vehicle control group should be included.

-

Urine Collection: Collect urine at specified time intervals (e.g., every 2, 4, 6, and 24 hours) post-administration.

-

Analysis: Measure the volume of urine collected for each time period. Analyze urine samples for Na+ and K+ concentrations using a flame photometer or ion-selective electrodes.

-

Data Presentation: Present data as total urine output (mL/kg) and total electrolyte excretion (mEq/kg) over time for each dose group and compare to the vehicle control.

Experimental Workflow: Diuretic Assay

Caption: Workflow for in vivo diuretic and natriuretic assay.

In Vivo Minoxidil-Induced Vasodilation Reversal Assay in Canines

This protocol assesses the ability of a K-ATP channel blocker to reverse the hypotensive effects of a K-ATP channel opener.

-

Animal Preparation: Anesthetize a Beagle dog and insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Baseline Hemodynamics: Record baseline mean arterial pressure (MAP) and heart rate (HR).

-

Induce Vasodilation: Administer a dose of minoxidil known to cause a significant and stable reduction in MAP.

-

Administer Test Compound: Once the hypotensive effect of minoxidil is established, administer this compound intravenously.

-

Monitor Hemodynamics: Continuously record MAP and HR to observe the reversal of the minoxidil-induced hypotension.

-

Data Analysis: Quantify the change in MAP following the administration of this compound in the presence of minoxidil.

Measurement of Urinary Kallikrein

Several methods can be used to measure urinary kallikrein activity, including radioimmunoassays and functional assays.[8][9]

-

Urine Collection: Collect urine from rats housed in metabolic cages following administration of this compound or vehicle.

-

Sample Preparation: Centrifuge urine samples to remove sediment.

-

Radioimmunoassay (RIA):

-

Utilize a specific antibody against rat urinary kallikrein.

-

Incubate urine samples with the antibody and a known amount of radiolabeled kallikrein.

-

Separate antibody-bound and free kallikrein.

-

Measure the radioactivity of the bound fraction to determine the concentration of kallikrein in the sample by comparison to a standard curve.

-

-

Functional (Esterolytic) Assay:

-

Incubate urine samples with a synthetic substrate that releases a chromophore upon cleavage by kallikrein (e.g., a p-nitroanilide substrate).

-

Measure the rate of color change spectrophotometrically to determine the enzymatic activity of kallikrein.

-

Other Potential Applications

Beyond its cardiovascular and renal effects, this compound is also utilized as a reagent in organic synthesis, particularly in the preparation of nucleotide phosphonates such as cidofovir, which has antiviral properties.[10]

Conclusion

This compound is a molecule with a dual mechanism of action that impacts both renal and cardiovascular physiology. Its primary role as a selective K-ATP channel blocker underlies its diuretic and vasodilatory-antagonist effects. The secondary modulation of the kallikrein-kinin system further contributes to its antihypertensive properties. While the qualitative aspects of its mechanism are established, further research is needed to provide detailed quantitative data on its potency and selectivity, which will be crucial for any potential therapeutic development. The experimental frameworks outlined in this guide provide a basis for such future investigations.

References

- 1. Buy this compound | 4975-73-9 [smolecule.com]

- 2. This compound | 4975-73-9 | FD57264 [biosynth.com]

- 3. ahajournals.org [ahajournals.org]

- 4. The ATP-sensitive potassium channel subunit, Kir6.1, in vascular smooth muscle plays a major role in blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kir6.1 and SUR2B in Cantú syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minoxidil - Wikipedia [en.wikipedia.org]

- 8. A direct assay for urinary kallikrein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A direct radioimmunoassay of rat urinary kallikrein and comparison with other measures of urinary kallikrein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

N,N'-Dicyclohexyl-4-morpholinecarboxamidine: A Technical Overview of its Role as a Potassium Channel Blocker

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a synthetic compound recognized for its activity as a potassium channel blocker. Specifically, it demonstrates selectivity for ATP-sensitive potassium (K-ATP) channels, particularly within the renal system. This technical guide provides a comprehensive overview of the available scientific information regarding its mechanism of action, physiological effects, and the experimental basis for these findings.

Core Mechanism of Action: Selective K-ATP Channel Blockade

The primary pharmacological action of this compound is the blockade of ATP-sensitive potassium channels.[1] These channels are crucial in linking cellular metabolism to electrical activity in various tissues. By inhibiting these channels in the kidneys, the compound can modulate renal function, leading to diuretic and natriuretic effects. This kidney-selective action suggests a potential for targeted therapeutic applications with fewer systemic side effects compared to non-selective potassium channel blockers.[1]

Signaling Pathway of K-ATP Channel Blockade and Downstream Effects

The blockade of renal K-ATP channels by this compound is proposed to initiate a cascade of events leading to its observed physiological effects. A key downstream consequence is the stimulation of the kallikrein-kinin system. This involves an increased secretion of urinary kallikrein, which in turn is believed to play a role in the compound's ability to suppress sodium-induced hypertension.[1]

Quantitative Data

Experimental Protocols

While specific, detailed experimental protocols for studies involving this compound are not available in the public domain, this section outlines the general methodologies that would be employed to investigate its pharmacological properties.

Electrophysiological Studies (Patch-Clamp)

To characterize the interaction of this compound with K-ATP channels, the patch-clamp technique would be the method of choice.

Objective: To measure the effect of the compound on K-ATP channel currents in isolated renal tubule cells.

General Procedure:

-

Cell Isolation: Isolation of primary renal tubule cells from an appropriate animal model (e.g., rat or rabbit).

-

Pipette Preparation: Glass micropipettes are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane to form a high-resistance seal.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.

-

Voltage Clamp: The cell membrane potential is held at a constant value to record the ionic currents flowing through the channels.

-

Channel Activation: K-ATP channels are activated by modifying the intracellular solution with a low concentration of ATP.

-

Compound Application: this compound is applied at various concentrations to the extracellular solution.

-

Data Acquisition and Analysis: The resulting changes in K-ATP channel current are recorded and analyzed to determine the inhibitory concentration (e.g., IC50).

In Vivo Diuretic and Natriuretic Assays

Animal models, typically rats, are used to assess the diuretic and natriuretic properties of the compound.

Objective: To measure the effect of this compound on urine volume and electrolyte excretion.

General Procedure:

-

Animal Acclimation: Animals are housed in metabolic cages to allow for accurate urine collection and are accustomed to the experimental conditions.

-

Hydration: Animals are typically orally hydrated with a saline solution to ensure a baseline urine flow.

-

Compound Administration: The test compound is administered, usually via oral gavage, at various doses. A vehicle control group and a positive control (a known diuretic) group are included.

-

Urine Collection: Urine is collected over a specified period (e.g., 4, 8, or 24 hours).

-

Measurement of Urine Volume: The total volume of urine for each animal is recorded.

-

Electrolyte Analysis: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are measured using a flame photometer or ion-selective electrodes.

-

Data Analysis: The effects of the compound on urine volume and electrolyte excretion are compared to the control groups.

In Vivo Antihypertensive Studies

To investigate the effect of the compound on blood pressure, animal models of hypertension are utilized.

Objective: To determine if this compound can lower blood pressure in hypertensive animals.

General Procedure:

-

Induction of Hypertension: A model of hypertension, such as the sodium-induced hypertensive rat, is established.

-

Blood Pressure Measurement: Baseline blood pressure is measured using telemetry or tail-cuff plethysmography.

-

Compound Administration: The compound is administered chronically over a period of days or weeks.

-

Continuous Monitoring: Blood pressure is monitored throughout the treatment period.

-

Data Analysis: Changes in blood pressure in the treated group are compared to a placebo-treated control group.

Other Potential Applications

Beyond its role as a potassium channel blocker, this compound has been utilized as a reagent in organic synthesis.[2][3]

Summary

This compound is a selective blocker of renal ATP-sensitive potassium channels. This activity leads to diuretic and natriuretic effects and has been linked to the suppression of sodium-induced hypertension through the stimulation of the kallikrein-kinin system. While the qualitative aspects of its pharmacology are described in the literature, detailed quantitative data and specific experimental protocols are not widely available in the public domain. Further research and publication of primary data are necessary to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Diuretic Properties of N,N'-Dicyclohexyl-4-morpholinecarboxamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexyl-4-morpholinecarboxamidine, also identified as U-18177, is an orally effective, non-kaliuretic diuretic agent identified through random screening.[1] Its diuretic profile has been characterized in both rat and dog models, demonstrating a unique mechanism of action potentially linked to the blockade of ATP-sensitive potassium (KATP) channels.[1][2][3] This document provides a comprehensive overview of the diuretic properties of this compound, including its pharmacological profile, mechanism of action, and key experimental findings. While showing promise as a diuretic, its development has been hampered by a narrow therapeutic window and associated cardiac toxicity at higher doses.[1][4]

Introduction

This compound is a guanidine-based compound that has been investigated for its diuretic effects.[3] It emerged from a random screening program as a potent, orally active diuretic with potassium-sparing properties in rats.[1][4] Subsequent studies in dogs confirmed its diuretic and natriuretic effects, which are comparable to those of furosemide at higher doses.[1] The primary interest in this compound lies in its novel mechanism of action, which is distinct from many conventional diuretics. It is believed to exert its effects through the blockade of kidney-selective ATP-sensitive potassium channels.[2][3] This unique mode of action may offer therapeutic advantages, although concerns regarding its safety profile have limited its clinical development.[1][4]

Mechanism of Action

The diuretic activity of this compound is attributed to its role as an ATP-sensitive potassium (KATP) channel blocker.[1][3] This proposed mechanism is supported by vascular interaction studies where the compound was observed to reverse the vasodilatory effects of minoxidil, a known KATP channel opener.[1][4] The blockade of these channels in the renal tubules is thought to contribute to the observed diuresis.[1]

Furthermore, this compound has been shown to modulate sodium-induced hypertension by activating the kallikrein-kinin system.[3] It is suggested that the compound increases the secretion of urinary kallikrein, which plays a role in renal function and blood pressure regulation.[2][3] This effect is also linked to its KATP channel blocking activity.[3]

Diuretic and Pharmacological Properties

This compound has demonstrated significant diuretic and natriuretic effects in both rat and dog models. The compound is orally effective and exhibits a non-kaliuretic profile, meaning it promotes sodium and water excretion without a significant increase in potassium excretion.[1]

Data from Animal Studies

The following table summarizes the diuretic effects of this compound (U-18177) and its adamantyl analog (U-37883A) in dogs.

| Compound | Dose (µmol/kg, p.o.) | Urine Volume (mL/kg) | Na+ Excretion (mEq/kg) | K+ Excretion (mEq/kg) | Cl- Excretion (mEq/kg) |

| U-18177 | 100 | > Furosemide-like natriuresis | Data not specified | Non-kaliuretic | Data not specified |

| U-37883A | 100 | > Furosemide-like natriuresis | Data not specified | Non-kaliuretic | Data not specified |

Note: The available literature describes the effects as "furosemide-like natriuresis" at doses ≥ 100 µmol/kg without providing specific quantitative values in the abstract.[1] The term "non-kaliuretic" indicates no significant increase in potassium excretion compared to controls.[1]

Toxicity

A significant concern with this compound is its narrow therapeutic index.[4] Acute intravenous administration in dogs resulted in lethal cardiac toxicity at doses of 61 and 90 µmol/kg.[1] While numerous analogs were synthesized to improve the safety profile, none were found to be sufficiently safe for further development.[1][4]

Experimental Protocols

The following outlines the general experimental methodologies employed in the evaluation of this compound's diuretic properties, as inferred from the available literature.

Animal Models

-

Rats: Sprague-Dawley rats were likely used for initial screening and characterization of diuretic activity.[1]

-

Dogs: Beagle dogs were used for confirmation of the diuretic profile and for toxicity studies.[1]

Drug Administration

-

Oral (p.o.): The compound was administered orally to assess its effectiveness as a diuretic.[1]

-

Intravenous (i.v.): Intravenous administration was used in acute toxicity studies in dogs.[1]

Diuretic Activity Assessment

-

Animal Hydration: Animals were likely hydrated with a saline load prior to drug administration to ensure adequate urine flow.

-

Drug Administration: The test compound or vehicle control was administered to the animals.

-

Urine Collection: Urine was collected over a specified period (e.g., 5 hours) using metabolism cages.

-

Analysis: Urine volume was measured, and electrolyte concentrations (Na+, K+, Cl-) were determined using methods such as flame photometry or ion-selective electrodes.

Synthesis

This compound can be synthesized by the reaction of morpholine with N,N'-dicyclohexylcarbodiimide.[3] This reaction is typically carried out under controlled conditions.

Conclusion

This compound is a noteworthy compound due to its unique mechanism of action as a KATP channel blocker, leading to non-kaliuretic diuresis. While it has shown efficacy in preclinical models, its development has been impeded by significant cardiac toxicity. Further research could focus on synthesizing analogs with an improved safety profile to potentially harness the therapeutic benefits of this class of diuretics. The compound remains a valuable tool for studying the role of renal KATP channels in fluid and electrolyte balance.

References

An In-depth Technical Guide to N,N'-Dicyclohexyl-4-morpholinecarboxamidine: From Discovery to Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a synthetic guanidine-based compound that has garnered interest for its selective pharmacological activity. Initially identified through random screening, its primary mechanism of action is the blockade of adenosine triphosphate-sensitive potassium (K-ATP) channels, with a notable selectivity for those located in the kidney.[1][2] This activity leads to a diuretic effect, positioning the compound as a potential therapeutic agent for conditions such as hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and an exploration of its proposed mechanism of action involving the renal kallikrein-kinin system.

Introduction

This compound, a white crystalline powder, is a small molecule with the molecular formula C17H31N3O.[3] Its structure features a central carboxamidine group flanked by two cyclohexyl rings and a morpholine moiety. The compound's significance in medicinal chemistry stems from its function as a kidney-selective ATP-sensitive potassium (K-ATP) channel blocker.[1][2] This selectivity suggests the potential for a diuretic with a favorable safety profile, minimizing systemic effects often associated with non-selective potassium channel blockers.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C17H31N3O | [1][3][4] |

| Molecular Weight | 293.45 g/mol | [1][3][4] |

| Appearance | White crystalline powder | [5][6] |

| Melting Point | 105-107 °C | [1] |

| CAS Number | 4975-73-9 | [1][3][4] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of morpholine with N,N'-dicyclohexylcarbodiimide (DCC).[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar compounds.[1]

Materials:

-

Morpholine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous ether

-

Dry 10 mL Schlenk tube

-

Magnetic stirrer

-

Argon gas supply

Procedure:

-

To a dry 10 mL Schlenk tube under an argon atmosphere, add morpholine (0.0128 g, 0.147 mmol) and N,N'-dicyclohexylcarbodiimide (0.0303 g, 0.147 mmol).

-

Stir the reaction mixture at 25°C for 30 minutes.

-

Upon completion of the reaction, extract the mixture with anhydrous ether.

-

Filter the solution to remove any precipitated N,N'-dicyclohexylurea.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from ether to yield the pure this compound as a white solid.

Pharmacological Profile

The primary pharmacological effect of this compound is its diuretic activity, which is a consequence of its interaction with renal K-ATP channels.

Mechanism of Action

This compound acts as a selective blocker of ATP-sensitive potassium channels in the kidney.[1][2] These channels play a role in regulating renal blood flow and tubular function. By blocking these channels, the compound is proposed to increase renal blood flow and inhibit sodium reabsorption, leading to diuresis.

Furthermore, studies have suggested that the diuretic and antihypertensive effects of this compound may be mediated through the activation of the renal kallikrein-kinin system. Blockade of K-ATP channels has been shown to increase the secretion of urinary kallikrein, an enzyme that cleaves kininogen to produce bradykinin. Bradykinin, a potent vasodilator, can contribute to increased renal blood flow and natriuresis.

Caption: Proposed mechanism of action of this compound.

Preclinical Diuretic Activity

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the activity of this compound.

Electrophysiological Analysis of K-ATP Channel Blockade

This protocol outlines the whole-cell patch-clamp technique to assess the effect of the compound on K-ATP channels in isolated cardiomyocytes, which can be adapted for renal cells expressing these channels.[7][8]

Materials:

-

Isolated renal cells or a suitable cell line expressing K-ATP channels

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette solution (intracellular) and bath solution (extracellular)

-

This compound stock solution

Procedure:

-

Prepare isolated renal cells and allow them to adhere to a coverslip in a recording chamber.

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline K-ATP channel currents using a suitable voltage protocol.

-

Perfuse the recording chamber with the bath solution containing varying concentrations of this compound.

-

Record the channel currents in the presence of the compound to determine the extent of inhibition.

-

Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

Caption: Experimental workflow for electrophysiological analysis.

In Vivo Diuretic Activity in Rats

This protocol is a standard method for screening potential diuretic agents in rats, often referred to as the Lipschitz test.[9]

Materials:

-

Male Wistar rats (150-200g)

-

Metabolic cages

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Standard diuretic (e.g., furosemide)

-

Graduated cylinders for urine collection

-

Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

-

Acclimatize rats in metabolic cages for at least 24 hours.

-

Fast the rats overnight with free access to water.

-

Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration.

-

Divide the animals into three groups: vehicle control, standard diuretic, and test compound.

-

Administer the vehicle, standard diuretic, or this compound orally at the desired doses.

-

Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours) and measure the total volume.

-

Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.

-

Calculate the diuretic action, natriuretic activity, and saluretic activity by comparing the test group with the control group.

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not extensively reported in publicly available literature.[10][11] For a compound intended for oral administration, key parameters to be determined in preclinical studies would include bioavailability, plasma half-life, volume of distribution, and major routes of metabolism and excretion.

Conclusion

This compound is a promising diuretic agent with a selective mechanism of action targeting renal ATP-sensitive potassium channels. Its discovery and initial characterization have laid the groundwork for further investigation into its therapeutic potential. While the qualitative aspects of its activity are established, a comprehensive understanding of its quantitative pharmacology, pharmacokinetics, and a more detailed elucidation of its interaction with the renal kallikrein-kinin system are necessary for its advancement in drug development. The experimental protocols provided in this guide offer a framework for researchers to further explore the properties of this intriguing molecule.

References

- 1. This compound | 4975-73-9 [chemicalbook.com]

- 2. Buy this compound | 4975-73-9 [smolecule.com]

- 3. This compound | C17H31N3O | CID 21079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound(4975-73-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological analysis of cardiac KATP channel [alphagalileo.org]

- 9. benchchem.com [benchchem.com]

- 10. ajpp.in [ajpp.in]

- 11. admescope.com [admescope.com]

An In-Depth Technical Guide to N,N'-Dicyclohexyl-4-morpholinecarboxamidine: A Kidney-Selective ATP-Sensitive Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexyl-4-morpholinecarboxamidine, also known as U-18177, is a synthetic compound recognized for its potent and selective blockade of ATP-sensitive potassium (KATP) channels, particularly in the kidney. This activity underlies its notable diuretic and natriuretic effects, which have been observed in various animal models. Unlike many conventional diuretics, it demonstrates a nonkaliuretic profile, meaning it promotes sodium and water excretion without a significant loss of potassium. Its mechanism of action involves the modulation of the renal kallikrein-kinin system, leading to vasodilation and subsequent diuresis. This technical guide provides a comprehensive overview of the key literature and reviews on this compound, presenting its chemical properties, synthesis, biological activities, and the experimental protocols used to elucidate its function.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₁N₃O | [2] |

| Molecular Weight | 293.45 g/mol | [2] |

| CAS Number | 4975-73-9 | [2] |

| Melting Point | 105-107 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Synthesis:

The primary and most widely adopted method for the synthesis of this compound involves the reaction of morpholine with N,N'-dicyclohexylcarbodiimide (DCC).[1] This reaction is typically carried out under controlled conditions. A general synthetic protocol is as follows:

Experimental Protocol: Synthesis of this compound

Materials:

-

Morpholine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous ether (or other suitable solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a dry 10 mL Schlenk tube under an argon atmosphere, add morpholine and N,N'-dicyclohexylcarbodiimide.

-

The reaction mixture is stirred at room temperature (approximately 25°C) for a specified period, for example, 30 minutes.

-

Upon completion of the reaction, the mixture is extracted with ether.

-

The resulting solution is filtered to remove any solid byproducts.

-

The solvent is then removed from the filtrate under reduced pressure.

-

The resulting residue is recrystallized from a suitable solvent, such as ether, to yield the purified this compound product.

Biological Activity and Mechanism of Action

The principal biological activity of this compound is its function as a selective blocker of ATP-sensitive potassium (KATP) channels in the kidney.[1] These channels play a crucial role in coupling cellular metabolism to membrane excitability.[3][4]

2.1. Diuretic and Natriuretic Effects

By blocking KATP channels in the renal tubules, this compound induces diuresis (increased urine production) and natriuresis (increased sodium excretion).[1] It has been identified as an orally effective, nonkaliuretic diuretic in rats. Studies in both rats and dogs have confirmed its diuretic profile.[2]

2.2. Role of the Kallikrein-Kinin System

The diuretic and antihypertensive effects of this compound are mediated through the renal kallikrein-kinin system.[5][6] Blockade of KATP channels in the kidney leads to an increased secretion of urinary kallikrein.[5] Kallikrein is an enzyme that cleaves kininogen to produce kinins, such as bradykinin.[7] These kinins then act on B2 receptors in the renal vasculature and tubules, leading to vasodilation, increased renal blood flow, and inhibition of sodium reabsorption, ultimately resulting in diuresis and natriuresis.[6][7] This mechanism is distinct from many other classes of diuretics.

Signaling Pathway of this compound in Renal Cells

Caption: Signaling cascade of this compound in the kidney.

Quantitative Data

While extensive quantitative data specifically for this compound is limited in the readily available literature, studies on its analogs and related compounds provide valuable insights into its potency and effects.

| Compound/Parameter | Species | Dosage/Concentration | Effect | Reference(s) |

| This compound (U-18177) | Rat | Orally effective | Nonkaliuretic diuretic | |

| This compound (U-18177) | Dog | 61 and 90 µmol/kg i.v. | Lethal cardiac toxicity | [1] |

| U-37883A (analog) | Dog | ≥ 100 µmol/kg orally | Furosemide-like natriuresis | [1] |

Experimental Protocols

4.1. Assessment of Diuretic Activity in Rats

This protocol provides a general framework for evaluating the diuretic and saluretic activity of this compound in a rat model.

Experimental Workflow for Diuretic Activity Assay

Caption: Workflow for assessing the diuretic activity of a test compound in rats.

Procedure:

-

Animal Acclimatization: House male Wistar or Sprague-Dawley rats individually in metabolic cages for at least 24 hours before the experiment to allow for adaptation.[8]

-

Fasting: Withhold food for 18 hours prior to the experiment, but allow free access to water.[8]

-

Hydration: On the day of the experiment, administer an oral saline load (e.g., 25 mL/kg body weight) to ensure adequate hydration and urine flow.[8]

-

Grouping and Dosing: Divide the animals into at least three groups: a control group receiving the vehicle, a positive control group receiving a standard diuretic like furosemide (e.g., 10 mg/kg), and one or more test groups receiving different doses of this compound.[8] Administer the substances orally.

-